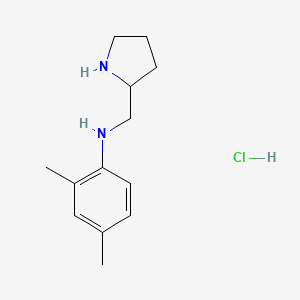

2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride

Descripción

Propiedades

IUPAC Name |

2,4-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-10-5-6-13(11(2)8-10)15-9-12-4-3-7-14-12;/h5-6,8,12,14-15H,3-4,7,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDYXZCLJWEAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2CCCN2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride typically involves the reaction of 2,4-dimethylaniline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acid catalysts such as hydrochloric acid (HCl) are frequently employed.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on factors such as reaction time, temperature control, and efficient use of catalysts.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Coordination Chemistry

Table 1: Structural and Coordination Properties of Related Compounds

Notes:

- Coordination Behavior : The tin(IV) complex in adopts a distorted octahedral geometry with Sn–N (2.449–2.470 Å) and Sn–Cl bonds (2.3055–2.3160 Å) . In contrast, the palladium(II) complex in exhibits square-planar geometry with shorter Pd–N bonds (2.040–2.072 Å), highlighting the influence of metal ion size and oxidation state .

- Ligand Flexibility : The pyrrolidine group in the target compound introduces chirality, enabling enantioselective applications, whereas the pyridine-imine Schiff base in is rigid and planar, favoring π–π stacking interactions (centroid distance: 3.761 Å) .

Actividad Biológica

2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a synthetic compound with potential biological activities. Its structure combines an aniline moiety with a pyrrolidine ring, which may contribute to its pharmacological properties. This article reviews its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H21ClN2

- Molecular Weight : 240.77 g/mol

- IUPAC Name : 2,4-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride

Synthesis

The synthesis typically involves the reaction of 2,4-dimethylaniline with pyrrolidine in the presence of acid catalysts such as hydrochloric acid. The reaction is usually conducted in solvents like ethanol or methanol at elevated temperatures (60-80°C) for several hours.

Antimicrobial Properties

Research has indicated that compounds similar to 2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride exhibit significant antimicrobial activity. For instance, studies on pyrrolidine derivatives have shown promising antibacterial effects against various strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| PA-1 | Staphylococcus aureus | 0.0039 - 0.025 |

| PA-1 | Escherichia coli | 0.0039 - 0.025 |

| Other Pyrrolidine Derivatives | Various Gram-positive and Gram-negative bacteria | 4.69 - 22.9 µM |

These findings suggest that the presence of the pyrrolidine ring enhances the biological activity of these compounds against bacterial pathogens .

The mechanism through which 2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride exerts its effects is not fully elucidated; however, it is hypothesized that its interaction with specific molecular targets, such as enzymes and receptors involved in bacterial metabolism and growth, plays a crucial role. The unique combination of the aniline and pyrrolidine moieties may facilitate these interactions, leading to inhibition of bacterial proliferation .

Case Studies

- Antibacterial Activity : In vitro studies demonstrated that derivatives of pyrrolidine exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain derivatives had MIC values indicating effective inhibition against Staphylococcus aureus and Escherichia coli within a short time frame (8 hours) .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. Similar pyrrolidine-based compounds showed activity against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 µM .

Comparison with Similar Compounds

The biological activity of 2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride can be compared with other related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,4-Dimethylaniline | No pyrrolidine ring | Lower biological activity |

| N-(2,4-Dimethylphenyl)pyrrolidine | Similar structure | Varied reactivity; potential applications in drug design |

This comparison highlights the enhanced versatility and potential efficacy of the compound due to its unique structural features .

Q & A

Q. What are the standard synthetic protocols for 2,4-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, in a typical procedure, 2,4-dimethylaniline reacts with a pyrrolidine-derived aldehyde or ketone in the presence of a reducing agent (e.g., NaBH4) to form the secondary amine. Subsequent protonation with HCl yields the hydrochloride salt. A similar protocol is described for palladium complex ligands using 2,4-dimethylaniline and pyrrolidine derivatives . Key parameters :

- Molar ratio of 2,4-dimethylaniline to pyrrolidine intermediate: 1:1.2–1.5

- Reaction temperature: 0–25°C

- Acidification: 1 M HCl in methanol .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, Pd(II) complexes of related ligands show Pd–N bond lengths of 2.04–2.07 Å and square-planar coordination geometry .

- NMR spectroscopy : and NMR confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.5–3.0 ppm).

- Elemental analysis : Validates C, H, N, and Cl content (e.g., Cl% ~12.5% for hydrochloride salts) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in water due to hydrophobic aryl and pyrrolidine groups.

- Stability : Stable at room temperature in inert atmospheres. Hydrochloride salts may hydrolyze in basic aqueous media, releasing free amine .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data (e.g., XRD) be resolved?

Discrepancies often arise from neglected crystal packing effects or solvent interactions. Use the Cambridge Structural Database (CSD) to compare experimental bond parameters (e.g., Pd–N distances in similar complexes: 2.04–2.31 Å ). Refine computational models (DFT or MD simulations) by incorporating solvent molecules or counterions .

Q. What strategies optimize this compound’s role in asymmetric catalysis?

The pyrrolidine group’s chirality enables enantioselective catalysis. For example, Pd(II) complexes with this ligand exhibit R configurations at N atoms, enhancing catalytic activity in C–C coupling reactions. Optimize reaction conditions:

Q. How do electronic effects of substituents (e.g., 2,4-dimethyl groups) influence reactivity?

The electron-donating methyl groups increase the amine’s nucleophilicity, accelerating coordination to metal centers. UV-Vis spectra of Pd complexes show λmax shifts (e.g., 320 → 340 nm) compared to unsubstituted analogs, indicating stronger ligand-to-metal charge transfer .

Q. What methodologies validate purity when HPLC/MS data conflicts with elemental analysis?

- TGA-DSC : Confirm thermal stability and rule out solvent residues (e.g., decomposition onset >200°C ).

- Ion chromatography : Quantify chloride content to verify salt formation.

- HRMS : Resolve isotopic patterns (e.g., [M+H]<sup>+</sup> at m/z 263.18 for C14H21N2Cl) .

Key Research Gaps

- Mechanistic studies : Limited data on the compound’s behavior under photochemical or electrochemical conditions.

- Biological activity : No reported toxicity or pharmacokinetic profiles in biomedical contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.